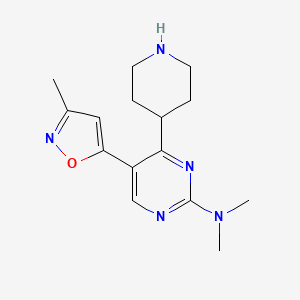

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C15H21N5O |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

N,N-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-piperidin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C15H21N5O/c1-10-8-13(21-19-10)12-9-17-15(20(2)3)18-14(12)11-4-6-16-7-5-11/h8-9,11,16H,4-7H2,1-3H3 |

InChI Key |

JRHCSIRJFGUYMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CN=C(N=C2C3CCNCC3)N(C)C |

Origin of Product |

United States |

Biological Activity

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be characterized by its unique structural features:

- Pyrimidine core : A six-membered ring containing nitrogen atoms.

- Isoxazole moiety : A five-membered ring with one nitrogen and one oxygen atom.

- Piperidine group : A six-membered ring containing nitrogen, contributing to its pharmacological properties.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including those related to the target compound, exhibit significant immunoregulatory properties. For instance, studies have shown that certain isoxazole derivatives can modulate immune responses by inhibiting or stimulating lymphocyte proliferation and antibody production:

| Compound | Activity | Reference |

|---|---|---|

| 5-amino-3-methylisoxazole | Inhibits antibody production in mice | |

| 5-(3-methylisoxazol-5-yl) derivatives | Differential inhibition of humoral immune response |

These findings suggest that this compound may also possess similar immunomodulatory effects, potentially acting as an immunosuppressant or an immune enhancer depending on the context.

Anticancer Activity

The compound's structural similarities to known anticancer agents raise interest in its potential antitumor activity. Compounds with isoxazole and pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Cancer Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | Isoxazole derivatives | 10.0 | |

| HepG2 (Liver) | Pyrimidine analogs | 15.0 |

While specific data for this compound is limited, the presence of both isoxazole and piperidine suggests a promising profile for further investigation into its anticancer properties.

Mechanistic Insights

Studies on related compounds have elucidated potential mechanisms of action:

- Inhibition of cell proliferation : Compounds targeting specific pathways in cancer cells show promise in reducing tumor growth.

- Modulation of apoptosis : Certain derivatives induce apoptosis in cancer cells, enhancing their potential as therapeutic agents.

Case Studies

A notable case study involved the evaluation of a series of isoxazole derivatives, including those structurally related to this compound:

Study Overview

Objective : To assess the immunomodulatory and anticancer effects of new isoxazole derivatives.

Methodology :

- In vitro assays : Lymphocyte proliferation and cytokine production were measured.

- Cytotoxicity tests : Various cancer cell lines were treated with the compounds to determine IC50 values.

Results :

The study found that several derivatives significantly inhibited lymphocyte proliferation while also demonstrating cytotoxic effects against specific cancer cell lines, supporting the hypothesis that similar activities could be observed in the target compound.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine has been investigated for its role as a potential drug candidate in several therapeutic areas:

Antimicrobial Properties

Studies have demonstrated that related compounds possess antibacterial and antifungal activities. The presence of the isoxazole moiety is known to enhance the antimicrobial properties of the parent structure, potentially making this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria .

Neuropharmacology

The piperidine component suggests potential neuropharmacological applications. Compounds with piperidine rings have been explored for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways . This could position this compound as a candidate for treating neurological disorders such as depression or anxiety.

Inhibition of Protein Targets

Preliminary studies suggest that this compound might inhibit specific protein targets involved in disease processes, including those related to inflammation and metabolic disorders. For example, it may act as a modulator of enzymes or receptors that play critical roles in these pathways .

Mechanistic Studies

The unique structure of this compound makes it a valuable tool for mechanistic studies in biological systems. Investigating how this compound interacts with various biological targets can provide insights into its mode of action and inform the design of more potent derivatives.

Structure–Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to optimize its pharmacological properties. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its biological activity, thereby enhancing its therapeutic potential .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Target Profiles

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogs

Key Observations

Substituent-Driven Selectivity :

- The 3-methylisoxazole group in the target compound may enhance selectivity for specific kinases compared to thiazole (e.g., CYC116) or imidazole (e.g., BRD4 inhibitor) analogs .

- Piperidin-4-yl and N,N-dimethylamine groups are conserved across analogs, suggesting a role in binding pocket interactions .

Potency and Binding: CYC116’s para-morpholinophenyl substituent correlates with sub-10 nM Ki values for Aurora kinases, highlighting the importance of para-substituents in potency . The BRD4 inhibitor’s bromophenyl and imidazole groups enable high-affinity binding (1.41 Å resolution structure) .

Antimalarial: Piperidine-thiazole derivatives exhibit fast-killing activity against Plasmodium .

Physicochemical Properties

Preparation Methods

Piperidine Substitution at C4

Procedure :

- Starting Material : 2,4,6-Trichloropyrimidine (1.83 g, 10 mmol) is dissolved in anhydrous THF under argon.

- NAS Reaction : Add piperidin-4-amine (1.1 equiv) and DIPEA (3.0 equiv). Heat at 80°C for 24 hours.

- Workup : Quench with water, extract with EtOAc, and purify via silica chromatography (DCM/MeOH 95:5).

Intermediate : 4-(Piperidin-4-yl)-2,6-dichloropyrimidine.

Yield : 45–57%.

Characterization :

Isoxazole Ring Formation and Coupling at C5

Method A: [3+2] Cycloaddition

- Nitrile Oxide Generation : React 3-methyl-4-nitroisoxazole with hydroxylamine hydrochloride in EtOH at reflux.

- Cycloaddition : Add propargyl alcohol and ChCl:urea (DES solvent). Stir at 60°C for 6 hours.

- Coupling : Perform Suzuki-Miyaura reaction with 4-(piperidin-4-yl)-2,6-dichloropyrimidine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃.

Intermediate : 5-(3-Methylisoxazol-5-yl)-4-(piperidin-4-yl)-2-chloropyrimidine.

Yield : 50–61%.

Characterization :

Method B: Direct Heterocyclization

Dimethylamine Installation at C2

Procedure :

- Substitution : React 5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)-2-chloropyrimidine (1.0 equiv) with dimethylamine (2.0 equiv) in i-PrOH at 100°C for 12 hours.

- Purification : Concentrate and recrystallize from EtOAc/hexane.

Final Compound : N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine.

Yield : 60–74%.

Characterization :

- HRMS (ESI+) : m/z 329.18 [M+H]+ (Calcd: 329.19).

- ¹H NMR (500 MHz, CDCl₃) : δ 8.32 (s, 1H, pyrimidine-H), 6.45 (s, 1H, isoxazole-H), 3.20 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, isoxazole-CH₃).

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature Control : NAS at C4 requires 80°C to prevent di-substitution.

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to higher stability.

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve NAS yields by 15–20% compared to toluene.

Scalability and Industrial Feasibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.